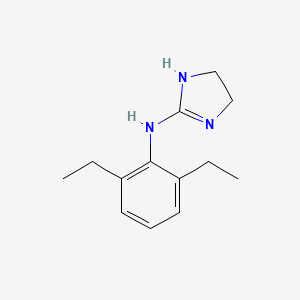

N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 4749-61-5), also known as ST-91, is a substituted imidazoline derivative structurally characterized by a diethyl-substituted phenyl group attached to an imidazoline ring. Its molecular formula is C₁₃H₁₉N₃, and it is commonly used as a hydrochloride salt in pharmacological studies .

ST-91 is a peripherally restricted alpha2-adrenoceptor agonist, distinguishing it from central-acting alpha2 agonists like clonidine. It has been employed in preclinical research to investigate peripheral alpha2-adrenergic mechanisms, such as its ability to inhibit icilin-induced wet-dog shakes in rats without crossing the blood-brain barrier . This property makes it a valuable tool for dissecting peripheral vs. central nervous system effects in adrenergic signaling pathways.

Properties

CAS No. |

4751-48-8 |

|---|---|

Molecular Formula |

C13H19N3 |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C13H19N3/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16) |

InChI Key |

IALHTUPVRAQZFI-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NCCN2 |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NCCN2 |

Appearance |

Solid powder |

Other CAS No. |

4751-48-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

4749-61-5 (mono-hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2,6-diethylphenylamino)-2-imidazolidine 2-(2,6-diethylphenylamino)-2-imidazolidine hydrochloride 2-(2,6-diethylphenylamino)-2-imidazolidine monohydrochloride 2-(2,6-diethylphenylamino)-2-imidazolidine nitrate N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine ST 91 ST-91 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-diethylphenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. The reaction conditions include:

Temperature: Reflux (approximately 100°C)

Solvent: Ethanol or methanol

Catalyst: Ammonium acetate

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(2,6-diethylphenyl)imidazole-2-carboxylic acid.

Reduction: Reduction of the imidazole ring can lead to the formation of N-(2,6-diethylphenyl)imidazolidine.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogenating agents such as bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: N-(2,6-diethylphenyl)imidazole-2-carboxylic acid.

Reduction: N-(2,6-diethylphenyl)imidazolidine.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Industry: It is used as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of metabolic pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Key Structural Differences:

- ST-91 features diethyl groups at the 2,6-positions of the phenyl ring, enhancing lipophilicity compared to clonidine’s dichloro substituents .

- Lofexidine replaces the phenyl group with a phenoxyethyl chain, broadening its receptor interactions to include serotonin and dopamine receptors .

Pharmacological and Functional Comparisons

Receptor Binding Profiles:

- Clonidine: High affinity for alpha2A-, alpha2B-, and alpha2C-adrenoceptors but lacks activity at serotonin or dopamine receptors. It crosses the blood-brain barrier, causing central hypotensive effects .

- ST-91: Selective for peripheral alpha2-adrenoceptors with minimal central penetration, making it ideal for studying peripheral adrenergic pathways (e.g., inhibition of icilin-induced shaking in rats) .

- Lofexidine: Binds to alpha2-adrenoceptors but also exhibits agonist activity at 5-HT1A, 5-HT1B, and D2S receptors, which may contribute to its efficacy in managing withdrawal symptoms .

Pharmacokinetic Properties:

| Parameter | Clonidine | ST-91 | Lofexidine |

|---|---|---|---|

| Bioavailability | 75–95% (oral) | Limited data | ~72% (oral) |

| Half-life | 12–16 hours | Not reported | 11–20 hours |

| CNS Penetration | High | Negligible | Moderate |

Therapeutic vs. Experimental Uses:

- Clonidine : Clinically approved for hypertension, ADHD, and opioid withdrawal due to central alpha2 agonism .

- ST-91: Used experimentally to study peripheral alpha2-adrenoceptor roles (e.g., inflammation, nociception) without confounding central effects .

- Lofexidine : Approved for opioid withdrawal in some regions; its multi-receptor activity may reduce side effects like sedation compared to clonidine .

Biological Activity

N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H20N2

- CAS Number : 4751-48-8

- Molecular Structure : The compound features a diethylphenyl group attached to a 4,5-dihydro-imidazole ring, which is crucial for its biological activity.

Biological Activity Overview

N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine exhibits various biological activities that can be summarized as follows:

- Antitumor Activity : Preliminary studies indicate that imidazole derivatives can inhibit tumor cell proliferation. The compound's structure suggests potential interactions with cellular targets involved in cancer progression.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific kinases that play roles in signaling pathways related to cancer and other diseases. This inhibition is critical for the development of targeted therapies.

- Neuroprotective Effects : Some imidazole derivatives are known to exhibit neuroprotective properties, potentially making this compound relevant in neurodegenerative disease research.

The biological activity of N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine can be attributed to several mechanisms:

- Kinase Inhibition : The compound may act as a competitive inhibitor for certain kinases, disrupting their activity and leading to reduced cell proliferation in cancer cells.

- Modulation of Signaling Pathways : By influencing pathways such as the VEGF signaling pathway, this compound could contribute to antiangiogenic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Enzyme Inhibition | Selective kinase inhibition | |

| Neuroprotection | Reduction in oxidative stress |

Case Study: Antitumor Activity

A study evaluating the effects of various imidazole derivatives found that compounds similar to N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction mediated by the activation of caspases and the inhibition of anti-apoptotic proteins .

Case Study: Kinase Inhibition

Research on a series of imidazole-based compounds demonstrated their ability to inhibit specific kinases involved in cancer signaling pathways. For instance, compounds with similar structural motifs displayed IC50 values in the nanomolar range against BCR-ABL kinase . This suggests that N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine may possess similar inhibitory properties.

Q & A

Q. What are the established synthetic routes for Clonidine, and how are intermediates characterized?

Clonidine is synthesized via cyclocondensation of 1,2-dicarbonyl compounds with 2,6-dichloroaniline derivatives. A common method involves reacting 2,6-dichloroaniline with ethylenediamine under acidic conditions, followed by purification via recrystallization. Key intermediates (e.g., imidazoline precursors) are characterized using NMR (¹H/¹³C), IR spectroscopy, and HPLC to confirm structural integrity .

Q. How is Clonidine quantified in biological matrices, and what analytical methods ensure specificity?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used for quantifying Clonidine in serum. Mobile phases typically combine acetonitrile and phosphate buffer (pH 3.0), with a C18 column for separation. Validation includes assessing linearity (0.1–50 µg/mL), recovery (>95%), and limit of detection (0.05 µg/mL). Mass spectrometry (LC-MS/MS) is employed for trace analysis in pharmacokinetic studies .

Q. What is the mechanistic basis of Clonidine’s hypotensive effects?

Clonidine acts as a central α2-adrenergic receptor agonist, inhibiting norepinephrine release in the rostral ventrolateral medulla (RVLM). This reduces sympathetic outflow, leading to vasodilation and bradycardia. Electrophysiological studies in rodent models confirm its suppression of neuronal firing rates in RVLM neurons .

Advanced Research Questions

Q. How can researchers experimentally distinguish between α2-adrenergic and imidazoline receptor contributions to Clonidine’s effects?

Use selective receptor antagonists (e.g., yohimbine for α2-adrenoceptors and efaroxan for imidazoline receptors) in in vitro binding assays. Functional studies in transgenic mice lacking α2-adrenoceptors (e.g., α2A-KO models) further isolate receptor-specific effects. Radioligand displacement assays with [³H]-clonidine and competitive inhibitors validate binding affinities .

Q. What experimental strategies resolve contradictions in Clonidine’s receptor binding data?

Discrepancies in binding affinity (e.g., variations in IC₅₀ values across studies) are addressed by standardizing assay conditions (pH, temperature, and membrane preparation protocols). Saturation binding curves with purified receptor subtypes (α2A, α2B, α2C) clarify subtype selectivity. Molecular docking simulations refine understanding of steric and electronic interactions at receptor sites .

Q. What challenges arise in optimizing Clonidine’s pharmacokinetics for CNS-targeted delivery?

Clonidine’s low oral bioavailability (~75–85%) and short half-life (6–24 hours) necessitate formulation strategies like transdermal patches or sustained-release tablets. Blood-brain barrier (BBB) penetration is enhanced via prodrug modifications (e.g., ester derivatives). Pharmacokinetic modeling in primates guides dose adjustments to balance efficacy and sedation risks .

Data Contradiction Analysis

Q. How do structural analogs of Clonidine inform SAR studies for improved selectivity?

Substituting chlorine atoms in the 2,6-dichlorophenyl group with bulkier substituents (e.g., ethyl or methoxy groups) reduces α2-adrenergic affinity but enhances imidazoline receptor binding. For example, N-(2,6-diethylphenyl) analogs show diminished hypotensive effects but retain analgesic properties, suggesting divergent therapeutic pathways .

Methodological Resources

- Structural Characterization : Single-crystal X-ray diffraction (e.g., CCDC deposition codes) resolves Clonidine’s conformation and hydrogen-bonding networks .

- Behavioral Assays : Rodent models (e.g., tail-flick test) quantify antinociceptive effects, while telemetry monitors cardiovascular parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.